molecular formula C19H21N5O B1663723 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one CAS No. 163120-31-8

4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one

Cat. No. B1663723
M. Wt: 335.4 g/mol
InChI Key: YKJJROIKVYSPDH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of imidazole is a five-membered ring, containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Dopamine D2 Agonists and Radioligand Studies

  • Moon and Hsi (1992) synthesized compounds that are potent dopamine D2 agonists, including variants of the specified compound. These are useful for drug disposition studies and as a dopamine D2 agonist radioligand for receptor binding studies (Moon & Hsi, 1992).

Metabolism and Biological Activities

  • Heier et al. (1997) reported that the imidazoquinoline compound is a potent dopamine agonist in animals but shows low affinity in vitro. Its metabolites demonstrated dopaminergic (D2) and serotonergic (5HT1A) activities in binding assays, possibly accounting for its in vivo activity (Heier et al., 1997).

Inhibition of cAMP Hydrolysis and Platelet Aggregation

  • A study by Meanwell et al. (1991) found that derivatives of the specified compound inhibited cAMP hydrolysis by human platelet phosphodiesterase and inhibited ADP- and collagen-induced aggregation of rabbit blood platelets (Meanwell et al., 1991).

Synthesis and Potential in Parkinson's Disease Treatment

  • Heier et al. (1996) synthesized a compound that is a dopamine agonist with selectivity for the D2 receptor subtype, making it of interest as a potential drug for treating Parkinson's disease (Heier et al., 1996).

Antimicrobial Activity

  • Idrees et al. (2018) synthesized imidazolones derived from the compound , showing significant antibacterial activity but inactivity against selected fungi (Idrees, Bodkhe, & Siddiqui, 2018).

Inhibitors of Poly(ADP-ribose) Polymerase

  • Eltze et al. (2008) identified imidazoquinolinone derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a nuclear enzyme implicated in DNA repair and apoptosis, with potential therapeutic applications (Eltze et al., 2008).

Pharmacological Profile as a Dopamine D2 Receptor Subtype Agonist

  • Piercey et al. (1996) studied the pharmacology of U-91356A, a compound related to the specified chemical, noting its high affinity for the dopamine D2 receptor subtype and its potential therapeutic implications (Piercey et al., 1996).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds are used as drugs and are generally safe for human use under the direction of a healthcare provider, while others may be toxic or have other hazards .

Future Directions

The future directions for research on imidazole compounds are vast, given their wide range of biological activities and their potential for the development of new drugs .

properties

IUPAC Name

2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJROIKVYSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
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4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
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4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
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4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
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4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
Reactant of Route 6
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4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one

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